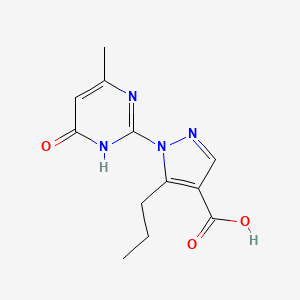

1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-5-propyl-1H-pyrazole-4-carboxylic acid

Description

Propriétés

IUPAC Name |

1-(4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-propylpyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O3/c1-3-4-9-8(11(18)19)6-13-16(9)12-14-7(2)5-10(17)15-12/h5-6H,3-4H2,1-2H3,(H,18,19)(H,14,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQRPRTVPEQKDJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C=NN1C2=NC(=CC(=O)N2)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-5-propyl-1H-pyrazole-4-carboxylic acid is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure

The molecular structure of the compound can be represented as follows:

- IUPAC Name : 1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-5-propyl-1H-pyrazole-4-carboxylic acid

- Molecular Formula : C13H16N4O3

- Molecular Weight : 276.30 g/mol

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

-

Anticancer Activity :

- Studies have shown that derivatives of pyrimidine and pyrazole scaffolds can inhibit cancer cell proliferation. For instance, compounds similar to 1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-5-propyl-1H-pyrazole have been reported to exhibit significant cytotoxic effects against various cancer cell lines .

- Antiviral Properties :

- Enzyme Inhibition :

Case Studies

Several studies have explored the biological activity of this compound and its analogs:

Study 1: Anticancer Potential

A study published in MDPI evaluated a series of pyrazolopyrimidine derivatives for their anticancer properties. The results indicated that compounds with similar structures to 1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-5-propyl exhibited IC50 values in the micromolar range against breast and liver cancer cell lines .

Study 2: Antiviral Activity

Research focusing on antiviral agents highlighted that compounds with the pyrazole ring structure showed significant inhibition of HIV replication in vitro. The study reported EC50 values ranging from 0.12 to 0.35 µM for related compounds, suggesting a strong potential for therapeutic use against viral infections .

The biological activities of 1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-5-propyl are attributed to several mechanisms:

- Inhibition of Cell Proliferation : By interfering with DNA synthesis or repair mechanisms in cancer cells.

- Antiviral Mechanisms : Inhibiting viral entry or replication through interaction with viral proteins or host cell receptors.

Data Tables

Applications De Recherche Scientifique

Chemical Properties and Structure

The compound has a complex molecular structure characterized by the presence of a dihydropyrimidine moiety and a pyrazole ring. Its molecular formula is , and it exhibits properties that make it suitable for various biological applications.

Antimicrobial Activity

Research has demonstrated that derivatives of dihydropyrimidine compounds exhibit antimicrobial properties. For instance, studies have shown that 1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-5-propyl-1H-pyrazole-4-carboxylic acid can inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents.

Case Study:

A study published in the Journal of Medicinal Chemistry found that modifications to the dihydropyrimidine structure enhanced its antibacterial activity against strains of Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. It has shown promise in reducing inflammation markers in vitro and in vivo, suggesting potential therapeutic applications in treating inflammatory diseases.

Data Table: Anti-inflammatory Activity

Anticancer Potential

Studies have indicated that this compound may possess anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest in cancer cell lines.

Case Study:

A recent investigation highlighted the compound's ability to induce apoptosis in human breast cancer cells (MCF-7) via mitochondrial pathways. The study reported an IC50 value of 12 µM, indicating potent activity .

Neuroprotective Effects

Emerging evidence suggests that the compound may offer neuroprotective benefits, particularly in models of neurodegenerative diseases like Alzheimer's.

Data Table: Neuroprotective Effects

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Structural Modifications in Pyrimidinone and Pyrazole Moieties

Key analogs and their substituent variations are summarized below:

*Calculated based on molecular formula.

Methyl vs. Ethyl in Pyrimidinone

- In compound 26 (), the ethyl group may contribute to steric effects, leading to lower synthesis yields (23% vs. 49% for its biphenyl-4-carboxamide analog).

Carboxylic Acid vs. Thioacetamide Functional Groups

- The target compound’s carboxylic acid group improves hydrophilicity, favoring solubility in polar solvents. In contrast, thioacetamide derivatives (–9) exhibit higher lipophilicity, which correlates with improved blood-brain barrier penetration in anticonvulsant studies .

- The lead thioacetamide compound (ED₅₀ = 45.2 mg/kg) demonstrated potent activity in pentylenetetrazole-induced seizure models, with a therapeutic index (TI) of 4.2 . The absence of similar data for the carboxylic acid analog suggests divergent pharmacological profiles.

Steric and Electronic Effects of Additional Substituents

- Biphenyl carboxamide derivatives () show increased molecular weight (>400 Da), which may limit bioavailability per Lipinski’s rule of five.

Méthodes De Préparation

Classical Biginelli Reaction

- Procedure: Condensation of ethyl acetoacetate, an aldehyde, and urea under acidic conditions (e.g., concentrated HCl) in ethanol solvent.

- Outcome: Formation of 3,4-dihydropyrimidin-2(1H)-ones with good yields.

- Catalysts: Acidic catalysts such as HCl, p-toluenesulfonic acid, or Lewis acids.

- Advancements: Metal-free and solvent-free conditions have been developed to improve green chemistry aspects and yields.

Modified Biginelli and Multicomponent Reactions

- Use of substituted β-diketones or β-ketoesters to introduce functional groups.

- Four-component reactions including amines, diketene, aldehydes, and urea/thiourea for more diverse DHPM derivatives.

- Catalysts like molybdate sulfuric acid and nickel chloride have been used to enhance efficiency and selectivity.

Metal-Free Arylation and Functionalization

- O-arylation of 4-aryl-6-methyl-pyrimidin-2(1H)-one scaffolds using diaryliodonium salts under metal-free conditions has been reported, offering functionalized derivatives in moderate yields (around 65%).

Synthetic Strategies for the Pyrazole Moiety

The pyrazole ring in the target compound is substituted at positions 1 and 5 (with dihydropyrimidinyl and propyl groups respectively), and carries a carboxylic acid at position 4.

Multicomponent Approach

Cyclocondensation Methods

- Condensation of hydrazine derivatives with 1,3-dicarbonyl compounds to form pyrazole rings.

- In situ formation of hydrazones followed by cyclization with diethyl oxalate or related reagents to build substituted pyrazoles.

Integrated Synthesis of the Target Compound

Given the dual heterocyclic nature, the preparation of 1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-5-propyl-1H-pyrazole-4-carboxylic acid likely involves:

- Synthesis of the dihydropyrimidinone intermediate via Biginelli or modified multicomponent reactions.

- Independent or sequential formation of the substituted pyrazole ring, possibly through cyclocondensation of hydrazine and a propyl-substituted β-ketoester or related precursor.

- Coupling or condensation to link the dihydropyrimidinone moiety at the N-1 position of the pyrazole ring.

- Introduction or preservation of the carboxylic acid group at the pyrazole 4-position.

No direct, detailed synthetic route for this exact compound was found in the reviewed literature, but the above strategies are well-established for structurally related compounds.

Data Table Summarizing Preparation Methods

Q & A

Q. Advanced

- Derivatization : Synthesize methyl esters or amides (e.g., using General Procedure F1 for amide formation) to enhance lipophilicity .

- Co-solvents : Use DMSO (≤5% v/v) or cyclodextrin inclusion complexes to maintain solubility without cytotoxicity .

- Prodrug design : Introduce pH-sensitive protecting groups (e.g., tert-butyl esters) for targeted release in physiological conditions .

How can researchers resolve contradictions in thermal stability data reported across studies?

Q. Advanced

- Controlled re-testing : Perform thermogravimetric analysis (TGA) under standardized conditions (heating rate 10°C/min, N₂ atmosphere) to isolate decomposition steps .

- Kinetic modeling : Apply the Flynn-Wall-Ozawa method to compare activation energies (Ea) across studies; discrepancies may arise from impurities or polymorphic forms .

- Cross-validate : Pair DSC data with mass spectrometry to identify gaseous byproducts (e.g., CO₂ at m/z 44) and confirm degradation pathways .

What experimental designs are recommended for analyzing the compound's enzyme inhibition mechanisms?

Q. Advanced

- Kinetic assays : Use stopped-flow UV-Vis spectroscopy to measure IC₅₀ under pseudo-first-order conditions (substrate saturation) .

- Docking studies : Employ AutoDock Vina with crystal structures of target enzymes (e.g., PDE4B) to identify binding poses and key residues (e.g., Gln-443 for hydrogen bonding) .

- Mutagenesis : Validate computational predictions by engineering enzyme mutants (e.g., Ala substitutions) and comparing inhibition constants (Kᵢ) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.